tert-Butyl 2-bromoacrylate

Description

The exact mass of the compound tert-Butyl 2-bromoacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 2-bromoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-bromoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

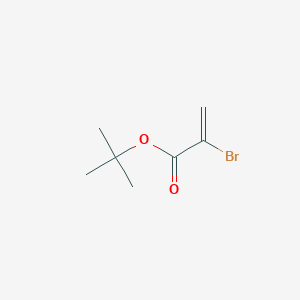

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIIOMWMVVSZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404038 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-78-0 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-bromoacrylate: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of tert-Butyl 2-bromoacrylate, a versatile bifunctional monomer and synthetic intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical properties, established synthetic methodologies, characteristic reactivity, and key applications of this compound, grounding all information in established scientific literature.

Core Molecular Profile

tert-Butyl 2-bromoacrylate, also known as α-Bromo-tert-butyl acrylate, is an α,β-unsaturated ester featuring both a reactive vinyl bromide and a bulky tert-butyl ester group.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis and polymer chemistry. The tert-butyl group provides steric hindrance and specific solubility characteristics, and can serve as a protecting group for the acrylic acid moiety, while the vinyl bromide allows for a range of subsequent chemical modifications.

Table 1: Physicochemical Properties of tert-Butyl 2-bromoacrylate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 79762-78-0 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₂ | [3] |

| Molecular Weight | 207.07 g/mol | [1][3] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Density | 1.277 g/mL at 25 °C | [1][3] |

| Boiling Point | 80-85 °C at 35 mmHg | [1][3] |

| Refractive Index (n²⁰/D) | 1.458 | [3] |

| Flash Point | 88 °C (closed cup) | [1][3] |

| Storage Temperature | -20°C |[1][3] |

Spectroscopic Signature for Structural Verification

¹H NMR Spectroscopy (Predicted):

-

Vinyl Protons (2H): Two distinct signals (doublets) in the δ 6.0-6.5 ppm range, corresponding to the geminal protons on the alkene.

-

tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.5 ppm, characteristic of the nine equivalent protons of the tert-butyl group.[4]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): δ 160-165 ppm.

-

Alkene Carbons (C=C): Two signals in the δ 125-135 ppm range.

-

Quaternary Carbon (C(CH₃)₃): δ 80-85 ppm.

-

tert-Butyl Methyl Carbons (C(CH₃)₃): A single peak around δ 28 ppm.[5]

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

C=C Stretch (Alkene): A medium absorption band around 1630 cm⁻¹.

-

C-O Stretch (Ester): Strong absorptions in the 1150-1250 cm⁻¹ region.

-

C-H Bending (tert-Butyl): Characteristic bands around 1370 and 1390 cm⁻¹.

Synthesis Pathway and Experimental Protocol

The synthesis of alkyl 2-bromoacrylates is typically achieved through a two-step process starting from the corresponding alkyl acrylate.[6] This involves the bromination of the double bond to form a dibromo intermediate, followed by dehydrobromination to regenerate the alkene with a bromine substituent at the α-position.

Caption: General synthesis workflow for tert-Butyl 2-bromoacrylate.

Protocol: Synthesis of tert-Butyl 2-bromoacrylate[7]

This protocol is adapted from the general procedure for synthesizing alkyl 2-bromoacrylates and should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of tert-Butyl 2,3-dibromopropionate

-

In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place tert-butyl acrylate (0.15 mol) and chloroform (10 mL).

-

Immerse the flask in an ice bath to cool the solution.

-

Slowly add bromine (0.17 mol) dropwise to the reaction mixture over 3-4 hours, ensuring the temperature is maintained below 40°C.

-

After the addition is complete, allow the reaction to stir until the reddish-brown color of bromine disappears.

-

Remove the chloroform solvent under reduced pressure to yield the crude tert-butyl 2,3-dibromopropionate, which can be purified by vacuum distillation.

Step 2: Synthesis of tert-Butyl 2-bromoacrylate

-

Combine the tert-butyl 2,3-dibromopropionate (1.0 eq) with a suitable non-nucleophilic base such as quinoline (2.0 eq) in a round-bottom flask.

-

Heat the mixture, typically at or above 100°C, under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and process it through an appropriate workup procedure, which typically involves washing with dilute acid to remove the base, followed by extraction with an organic solvent, drying, and solvent removal.

-

The final product, tert-butyl 2-bromoacrylate, is purified by vacuum distillation.

Core Reactivity and Mechanistic Pathways

The dual functionality of tert-Butyl 2-bromoacrylate dictates its reactivity, making it a versatile participant in several key reaction classes.

A. Controlled Radical Polymerization

Like other acrylates, this monomer readily undergoes polymerization. The presence of the bromine atom makes it particularly suitable for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl bromide initiator and a copper-ligand catalyst system are used to create polymers with predictable molecular weights and low polydispersity.[7] The tert-butyl ester groups can later be hydrolyzed under acidic conditions to yield poly(acrylic acid), a useful polyelectrolyte.[7][8]

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

B. Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[9] This allows for the precise installation of the acrylate structure onto various aryl, heteroaryl, or vinyl substrates, a common strategy in the synthesis of complex organic molecules and pharmaceuticals.

Caption: General scheme of a Palladium-catalyzed cross-coupling reaction.

C. Michael Addition (Conjugate Addition)

As an α,β-unsaturated ester, the molecule is an electrophile and can act as a Michael acceptor.[10] Nucleophiles, such as enolates, amines, or thiolates, can add to the β-carbon of the alkene.[10][11] This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. The steric bulk of the tert-butyl group and the electronic effect of the α-bromo substituent can influence the rate and success of this reaction.[12]

Applications in Research and Development

Polymer and Materials Science

The primary application of tert-butyl 2-bromoacrylate is in polymer synthesis. Copolymers derived from it are used in coatings and adhesives.[6][13] The bulky tert-butyl group enhances hydrophobicity, weatherability, and resistance to alkaline hydrolysis.[13] Furthermore, the ability to selectively cleave the tert-butyl ester post-polymerization provides a route to amphiphilic block copolymers, which can self-assemble into complex nanostructures for applications in nanotechnology and drug delivery.[8]

Drug Discovery and Organic Synthesis

In medicinal chemistry, the tert-butyl group is a common motif that can enhance metabolic stability or occupy specific hydrophobic pockets in enzyme active sites.[14] tert-Butyl 2-bromoacrylate serves as a versatile building block for introducing the tert-butyl acrylate functionality into complex molecules. Its use in visible light-promoted decarboxylative cross-coupling reactions to synthesize novel CF₃-containing amino acids highlights its potential in creating advanced pharmaceutical intermediates.[15]

Safety, Handling, and Storage

Hazard Profile: tert-Butyl 2-bromoacrylate is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[3] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][16]

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Symbol | Xi | Irritant | [3] |

| Risk Codes | R36/37/38 | Irritating to eyes, respiratory system and skin | [3] |

| Safety Phrases | S26, S36 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing. | [3] |

| WGK (Germany) | 3 | Strongly hazardous to water |[1][3] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood.[17]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Avoid inhalation of vapor and contact with skin and eyes.[17]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

The recommended storage temperature is -20°C to maintain stability and prevent degradation or unwanted polymerization.[1][3]

References

-

tert-Butyl 2-broMoacrylate - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

-

tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

tert-Butyl bromide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES - AFINITICA. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tert.-Butyl Acrylate (TBA) - Univar Solutions. (n.d.). Retrieved January 21, 2026, from [Link]

-

tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). Macromolecules, 33(11), 4039–4041. Retrieved from [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 2033-2041. Retrieved from [Link]

-

Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. (2024). Organic & Biomolecular Chemistry, 22(12), 2279-2283. Retrieved from [Link]

-

Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 21, 2026, from [Link]

-

tert-Butyl 2-bromoacrylate - Polymer Source. (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity - LJMU Research Online. (n.d.). Retrieved January 21, 2026, from [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Michael Addition Reaction Mechanism - YouTube. (2018, May 10). Retrieved January 21, 2026, from [Link]

Sources

- 1. tert-Butyl 2-bromoacrylate 95 79762-78-0 [sigmaaldrich.com]

- 2. tert-Butyl 2-bromoacrylate [polymersource.ca]

- 3. chembk.com [chembk.com]

- 4. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. afinitica.com [afinitica.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. discover.univarsolutions.com [discover.univarsolutions.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-bromoacrylate

Introduction

tert-Butyl 2-bromoacrylate is a valuable acrylic monomer and a versatile building block in organic synthesis. Its unique structure, featuring a sterically bulky tert-butyl ester group and a reactive α-bromo substituent, makes it a key intermediate in the production of a wide range of polymers and fine chemicals. In the pharmaceutical and drug development sectors, the α-bromoacrylate moiety serves as a Michael acceptor, enabling its use in the synthesis of complex heterocyclic compounds and as a covalent modifier of biological targets. The tert-butyl group can act as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to unmask the parent acrylic acid. This guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 2-bromoacrylate, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers and chemical development professionals.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of tert-butyl 2-bromoacrylate is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol |

| CAS Number | 79762-78-0 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80-85 °C at 35 mmHg |

| Density | 1.277 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

Safety Precautions:

tert-Butyl 2-bromoacrylate and its precursors are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

2-Bromoacrylic acid is corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant.[1][2][3]

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is extremely dangerous if inhaled.

-

Acrylic acid is corrosive and a lachrymator.[4] It can polymerize violently if not properly inhibited.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Synthetic Strategies: An Overview

Two principal synthetic routes are commonly employed for the preparation of tert-butyl 2-bromoacrylate.

-

Route A: A Three-Step Synthesis from tert-Butyl Acrylate. This is a reliable and well-documented approach that proceeds via the bromination of commercially available or prepared tert-butyl acrylate, followed by dehydrobromination.

-

Route B: Direct Esterification of 2-Bromoacrylic Acid. This route is more convergent but relies on the availability or synthesis of 2-bromoacrylic acid. The esterification itself can be challenging due to the tertiary nature of the alcohol.

The choice between these routes will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

Route A: Multi-step Synthesis from tert-Butyl Acrylate

This synthetic pathway is a robust method for producing tert-butyl 2-bromoacrylate in good yields. The overall workflow is depicted below.

Workflow for the multi-step synthesis of tert-butyl 2-bromoacrylate.

Step 1: Synthesis of tert-Butyl Acrylate

The initial step involves the esterification of acrylic acid to produce tert-butyl acrylate. Due to the propensity of tert-butanol to dehydrate to isobutylene under strongly acidic conditions, direct Fischer esterification can be low-yielding. A more effective method is the acid-catalyzed addition of acrylic acid to isobutylene.

Experimental Protocol:

-

To a pressure vessel equipped with a magnetic stirrer, add acrylic acid (1.0 eq) and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a solid acid resin).

-

Cool the vessel to -10 °C and condense isobutylene (1.5 - 2.0 eq) into the reactor.

-

Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, carefully vent the excess isobutylene.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude tert-butyl acrylate by vacuum distillation.

Step 2: Synthesis of tert-Butyl 2,3-Dibromopropanoate

This step involves the electrophilic addition of bromine across the double bond of tert-butyl acrylate.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve tert-butyl acrylate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has dissipated.

-

Wash the reaction mixture with a dilute solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 2,3-dibromopropanoate, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 2-Bromoacrylate

The final step is the dehydrobromination of tert-butyl 2,3-dibromopropanoate to introduce the double bond. This is typically achieved by an E2 elimination reaction using a non-nucleophilic base.[5]

Experimental Protocol:

-

In a round-bottom flask, dissolve tert-butyl 2,3-dibromopropanoate (1.0 eq) in a suitable solvent like chloroform.

-

Add a stoichiometric amount of a base such as quinoline (1.0 - 1.2 eq).

-

Heat the reaction mixture to reflux (around 100 °C) for 1-2 hours under a nitrogen atmosphere.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture to room temperature and wash with dilute hydrochloric acid to remove the base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the resulting tert-butyl 2-bromoacrylate by vacuum distillation.

Route B: Esterification of 2-Bromoacrylic Acid

This approach offers a more direct pathway to the target molecule, provided that 2-bromoacrylic acid is readily available.

Workflow for the esterification of 2-bromoacrylic acid.

Synthesis of the Precursor: 2-Bromoacrylic Acid

2-Bromoacrylic acid can be prepared from 2,3-dibromopropanoic acid, which in turn is synthesized by the bromination of acrylic acid.[4] The dehydrobromination of 2,3-dibromopropanoic acid can be achieved using a variety of bases.

Experimental Protocol (Synthesis of 2,3-Dibromopropanoic Acid):

-

In a flask protected from light, place acrylic acid (1.0 eq).

-

Slowly add bromine (1.0 eq) to the neat acrylic acid with stirring. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete. The product, 2,3-dibromopropanoic acid, often solidifies upon standing and can be used directly in the next step.

Experimental Protocol (Dehydrobromination to 2-Bromoacrylic Acid):

-

Dissolve 2,3-dibromopropanoic acid (1.0 eq) in a suitable solvent such as diethyl ether or water.

-

Add a solution of a base, such as potassium carbonate or diethylamine (2.0 eq), portion-wise with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating until the elimination is complete.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2-bromoacrylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Esterification of 2-Bromoacrylic Acid

As mentioned previously, direct esterification with tert-butanol can be problematic. A more efficient method involves the reaction with isobutylene in the presence of a solid acid catalyst.

Experimental Protocol (Esterification with Isobutylene):

-

Charge a pressure reactor with 2-bromoacrylic acid (1.0 eq), a suitable solvent such as tetrahydrofuran, and a solid acid catalyst (e.g., a perfluorinated sulfonic acid resin).

-

Cool the reactor and introduce isobutylene (1.2-1.5 eq).

-

Seal the reactor and stir the mixture at a controlled temperature (e.g., 10-15 °C) for several hours.

-

Monitor the reaction for the complete consumption of the starting acid.

-

Upon completion, filter to recover the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting tert-butyl 2-bromoacrylate by vacuum distillation.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms allows for better control and optimization of the synthesis.

Acid-Catalyzed Esterification

The esterification of a carboxylic acid with an alcohol under acidic conditions proceeds through a series of protonation and nucleophilic attack steps. The key is the protonation of the carbonyl oxygen, which activates the carbonyl group towards attack by the alcohol.

Mechanism of Acid-Catalyzed Esterification.

Bromination of an Alkene

The addition of bromine to an alkene is a classic example of electrophilic addition. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.

E2 Dehydrobromination

The elimination of HBr from the dibromoester is a bimolecular elimination (E2) reaction. A strong, non-nucleophilic base is preferred to avoid substitution reactions. The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

Purification and Characterization

Purification of the final product is typically achieved by vacuum distillation . Due to the reactivity of the monomer, it is advisable to add a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to the distillation flask to prevent polymerization at elevated temperatures.

The identity and purity of tert-butyl 2-bromoacrylate can be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the vinylic region (δ 6.0-6.5 ppm) corresponding to the geminal protons, and a singlet at around δ 1.5 ppm for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Signals for the carbonyl carbon (~164 ppm), the α-carbon bearing the bromine (~128 ppm), the β-carbon of the double bond (~130 ppm), the quaternary carbon of the tert-butyl group (~82 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹, and a band for the C=C stretch at ~1630 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Conclusion

The synthesis of tert-butyl 2-bromoacrylate can be successfully accomplished through several synthetic routes. The multi-step approach starting from tert-butyl acrylate offers a reliable and scalable method, while the direct esterification of 2-bromoacrylic acid, particularly using isobutylene, presents a more atom-economical alternative. The choice of synthetic strategy will be dictated by factors such as the availability of starting materials, desired scale, and equipment capabilities. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions are paramount to achieving high yields and purity of this valuable synthetic intermediate. Further research into more sustainable and efficient catalytic systems for both the esterification and dehydrobromination steps could lead to even more attractive industrial processes for the production of tert-butyl 2-bromoacrylate.

References

- Vijayalakshmi, V., Rupavani, J. N., & Krishnamurti, N. (1993). Synthesis, characterization and evaluation of alkyl 2-bromoacrylates as adhesives. European Polymer Journal, 29(10), 1323-1328.

- Woerner, K., & Wooley, K. L. (2015). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4040-4048.

- Matlengiewicz, M., & Hamaide, T. (2007). Microstructure of methyl methacrylate/tert-butyl acrylate copolymer characterized by 13C NMR spectroscopy.

-

PubChem. (n.d.). tert-Butyl acrylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Caution! 1,3-Dibromo-2-butanone. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443-447.

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

- Google Patents. (n.d.). US3027402A - Method for preparing alpha-halo acrylic acids and esters thereof.

-

ResearchGate. (n.d.). Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Retrieved January 21, 2026, from [Link]

-

Sciencemadness Discussion Board. (2017, May 2). 2,3-Dibromopropanoic acid from Acrylic acid. Retrieved January 21, 2026, from [Link]

- Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047.

-

NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 2-bromoacrylate (CAS 79762-78-0): Synthesis, Reactivity, and Applications in Advanced Material and Drug Discovery

Introduction

tert-Butyl 2-bromoacrylate (tBBA) is a functionalized monomer that has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and drug development. Its unique combination of a reactive α,β-unsaturated system, a bromine atom suitable for radical polymerization, and a bulky tert-butyl ester group makes it a versatile building block for creating bespoke macromolecules and bioactive conjugates. This guide provides an in-depth technical overview of tBBA, from its fundamental properties and synthesis to its nuanced reactivity and cutting-edge applications. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful reagent.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The tert-butyl group imparts significant hydrophobicity and steric hindrance, influencing the reactivity of the acrylate system and the properties of the resulting polymers.[1] Key physicochemical data for tert-Butyl 2-bromoacrylate are summarized below.

| Property | Value | Reference |

| CAS Number | 79762-78-0 | [2][3] |

| Molecular Formula | C₇H₁₁BrO₂ | [2] |

| Molar Mass | 207.07 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.277 g/mL at 25 °C | [2] |

| Boiling Point | 80-85 °C at 35 mmHg | [2] |

| Refractive Index (n20/D) | 1.458 | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of tert-Butyl 2-bromoacrylate

The synthesis of alkyl 2-bromoacrylates typically follows a two-step process starting from the corresponding alkyl acrylate.[4] This procedure involves the bromination of the double bond to form a dibromo intermediate, followed by dehydrobromination to yield the desired 2-bromoacrylate.

Step-by-Step Synthesis Protocol

Part A: Synthesis of tert-Butyl 2,3-dibromopropionate

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, place tert-butyl acrylate and an equal volume of a suitable solvent like chloroform.

-

Immerse the flask in an ice bath to maintain a low temperature.

-

Slowly add a slight molar excess of bromine, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Remove the solvent under reduced pressure to obtain the crude tert-butyl 2,3-dibromopropionate, which can be purified by vacuum distillation.

Part B: Synthesis of tert-Butyl 2-bromoacrylate

-

The crude tert-butyl 2,3-dibromopropionate is heated with a base to induce dehydrobromination. A common choice is an organic base like quinoline in a solvent such as chloroform.[4]

-

The reaction is typically heated at reflux for several hours under an inert atmosphere (e.g., nitrogen).[4]

-

Upon completion, the reaction mixture is washed with an acidic solution (e.g., dilute HCl) to remove the base, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The final product, tert-butyl 2-bromoacrylate, is purified by vacuum distillation.

Caption: Synthetic pathway for tert-Butyl 2-bromoacrylate.

Reactivity and Mechanistic Insights

The reactivity of tBBA is dominated by two key features: its susceptibility to radical polymerization and its nature as a Michael acceptor.

Atom Transfer Radical Polymerization (ATRP)

tBBA is an excellent monomer for controlled radical polymerization techniques like ATRP. This method allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[5] The presence of the bromine atom provides a suitable initiation site for the ATRP process, while the tert-butyl group offers steric protection to the ester, preventing unwanted side reactions.[1]

The general mechanism of ATRP involves a reversible halogen atom transfer between a dormant alkyl halide species (the monomer) and a transition metal complex (e.g., CuBr complexed with a ligand like PMDETA).[5][6] This process generates a radical that propagates by adding to another monomer unit.

Caption: Simplified mechanism of ATRP using tBBA.

Polymers derived from tBBA, such as poly(tert-butyl acrylate), can be further modified. For instance, the tert-butyl ester groups can be hydrolyzed under acidic conditions to yield poly(acrylic acid), a versatile polyelectrolyte.[5] This allows for the creation of amphiphilic block copolymers when tBBA is copolymerized with other monomers like styrene or methyl acrylate.[5]

Michael Addition Reactivity

The electron-withdrawing nature of the ester group in tBBA makes the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael addition (or conjugate addition) reaction. This reactivity is of particular importance in a biological context, where soft nucleophiles like the thiol group of cysteine residues in proteins can covalently modify the molecule.

This "covalent modifier" characteristic is a key strategy in modern drug design for achieving prolonged and targeted pharmacological effects. The steric hindrance provided by the tert-butyl group can modulate the rate of this reaction, offering a handle for fine-tuning the reactivity of potential drug candidates.[7]

Caption: Michael addition of a thiol to tBBA.

Applications

Advanced Polymer Materials

The ability to form well-defined homopolymers and block copolymers makes tBBA a valuable monomer in materials science.[8] Copolymers incorporating tBBA can exhibit a range of desirable properties, including:

-

Hydrophobicity: The tert-butyl group imparts a nonpolar character.[1]

-

Thermal Stability: The bulky side chains can increase the glass transition temperature of the polymer.

-

Chemical Resistance: The tert-butyl ester is resistant to alkaline hydrolysis.[1]

These properties are advantageous in the formulation of coatings, adhesives, and other specialty materials.[4]

Drug Development and Bioconjugation

The capacity of tBBA to act as a Michael acceptor is exploited in the design of covalent inhibitors and probes for studying biological systems.[9] By incorporating the 2-bromoacrylate warhead into a larger molecule that targets a specific protein, researchers can achieve irreversible binding to cysteine residues in or near the active site. This can lead to highly potent and selective therapeutic agents.

Analytical Characterization

The characterization of tBBA and its polymeric derivatives relies on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition and tacticity of polymers.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups, such as the carbonyl stretch of the ester and the C=C double bond.

-

Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight distribution (both number-average and weight-average molecular weights) and the polydispersity index (PDI) of polymers derived from tBBA.

Safety and Handling

tert-Butyl 2-bromoacrylate is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[10] For long-term storage, it is recommended to keep the material at -20°C to prevent degradation and potential polymerization.[2]

Conclusion

tert-Butyl 2-bromoacrylate is a highly versatile and valuable chemical entity for both materials science and biomedical research. Its unique combination of a polymerizable group, a sterically hindered and chemically resistant ester, and a reactive Michael acceptor system provides a rich platform for innovation. From the synthesis of advanced polymers with tailored properties to the design of sophisticated covalent therapeutics, tBBA offers a broad and promising scope for future scientific exploration.

References

- Current time information in Ector County, US. (n.d.). Google.

- Tert.-Butyl Acrylate (TBA). (n.d.). Univar Solutions.

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.). Google Patents.

- Synthesis method of tert-butyl bromoacetate. (n.d.). Google Patents.

- tert-Butyl 2-broMoacrylate. (n.d.). ChemBK.

- tert.-Butyl Methacrylate (TBMA). (n.d.). BASF.

- tert-Butyl acrylate. (n.d.). PubChem.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. (n.d.). AFINITICA.

- tert-Butyl acrylate - Safety Data Sheet. (n.d.). ChemicalBook.

- tert-Butyl 2-bromoacrylate 95 79762-78-0. (n.d.). Sigma-Aldrich.

- tert-Butyl 2-bromoacrylate 95 79762-78-0. (n.d.). Sigma-Aldrich.

- Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). Macromolecules, 33(10), 3645–3649.

- tert-Butyl Methacrylate (TBMA). (n.d.). Jamorin.

- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (n.d.). Journal of Polymer Science Part A: Polymer Chemistry, 37(13), 2007-2017.

- tert-Butyl 2-bromoacrylate. (n.d.). Polymer Source.

- The tert-butyl group in chemistry and biology. (2019). Beilstein Journal of Organic Chemistry, 15, 2304–2318.

- Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity. (n.d.). LJMU Research Online.

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). Journal of Medicinal Chemistry, 59(22), 10049–10064.

Sources

- 1. discover.univarsolutions.com [discover.univarsolutions.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl 2-bromoacrylate [polymersource.ca]

- 4. afinitica.com [afinitica.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. jamorin.com [jamorin.com]

- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to tert-Butyl 2-bromoacrylate: Synthesis, Polymerization, and Applications

Introduction

tert-Butyl 2-bromoacrylate (tBBA) is a functionalized monomer of significant interest in the fields of polymer chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive vinyl group, a bromine atom at the alpha position, and a bulky, acid-labile tert-butyl ester, makes it a versatile building block for advanced materials. For researchers and drug development professionals, tBBA offers a gateway to synthesizing well-defined polymers with pendant functionalities, creating stimuli-responsive materials, and serving as a key intermediate in complex organic transformations. This guide provides a comprehensive overview of its properties, synthesis, key applications, and handling protocols, grounded in established scientific principles.

Core Physicochemical Properties

The utility of tert-Butyl 2-bromoacrylate in experimental design is dictated by its distinct physical and chemical characteristics. These properties are essential for determining reaction conditions, purification methods, and appropriate storage.

| Property | Value | Reference(s) |

| Molecular Weight | 207.07 g/mol | |

| CAS Number | 79762-78-0 | [1] |

| Linear Formula | CH₂=C(Br)CO₂C(CH₃)₃ | |

| Appearance | Liquid | |

| Density | 1.277 g/mL at 25 °C | [1] |

| Boiling Point | 80-85 °C at 35 mmHg | [1] |

| Refractive Index (n20/D) | 1.458 | [1] |

| Flash Point | 87.78 °C (190.0 °F) - closed cup | |

| Storage Temperature | −20°C | |

| Synonyms | α-Bromo-tert-butyl acrylate | [2] |

Synthesis of tert-Butyl 2-bromoacrylate: A Stepwise Approach

The synthesis of alkyl 2-bromoacrylates, including the tert-butyl variant, is typically achieved through a multi-step process rather than direct bromination of the corresponding acrylate. This pathway ensures high yield and purity by avoiding unwanted side reactions.[3] The general strategy involves the bromination of the saturated ester followed by dehydrobromination.

Causality Behind the Synthetic Strategy

Direct bromination of tert-butyl acrylate is challenging and often leads to a mixture of products, including polymerization and addition across the double bond without the desired substitution. The chosen three-step synthesis provides a controlled and reliable route:

-

Esterification: This initial step produces the acrylate monomer from acrylic acid and the corresponding alcohol.

-

Bromination: The addition of bromine across the double bond of the acrylate forms a stable dibromo-propionate intermediate. This reaction is typically performed at low temperatures to control its exothermicity.

-

Dehydrobromination: The elimination of one equivalent of hydrogen bromide (HBr) from the dibromo intermediate re-forms the double bond, yielding the final α-bromoacrylate product. This step is a critical, base-induced elimination reaction.

Visualizing the Synthesis Workflow

Caption: General synthesis pathway for tert-Butyl 2-bromoacrylate.

Experimental Protocol: Synthesis of Alkyl 2-Bromoacrylates

This protocol is a generalized procedure adapted from established methods for synthesizing similar monomers.[3]

Step 1: Synthesis of tert-Butyl Acrylate

-

Combine tert-butanol (0.25 mol), acrylic acid (0.3 mol), and p-toluenesulfonic acid (PTSA, ~1% of total reactant weight) in a round-bottom flask.

-

Add benzene in an amount equal to the total weight of the reactants to serve as an azeotroping agent.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux, continuously removing the water-benzene azeotrope.

-

Once the theoretical amount of water is collected, cool the reaction mixture.

-

Wash the organic layer with water to remove excess acrylic acid and PTSA.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the benzene under reduced pressure.

-

Purify the resulting tert-butyl acrylate by vacuum distillation.

Step 2: Synthesis of tert-Butyl 2,3-dibromopropionate

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, place the purified tert-butyl acrylate (0.15 mol) and chloroform (10 mL).

-

Immerse the flask in an ice bath to maintain a low temperature.

-

Slowly add bromine (0.17 mol) dropwise over 3-4 hours, ensuring the reaction temperature does not exceed 40°C.

-

After the addition is complete, remove the chloroform under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure tert-butyl 2,3-dibromopropionate.

Step 3: Synthesis of tert-Butyl 2-bromoacrylate

-

Combine the purified tert-butyl 2,3-dibromopropionate (1 equivalent) and a suitable non-nucleophilic base like quinoline (2 equivalents) in a flask with a reflux condenser under a nitrogen atmosphere.

-

Heat the mixture (e.g., to 100°C in a solvent like chloroform) for approximately 1 hour to induce dehydrobromination.[3]

-

After cooling, wash the reaction mixture to remove the base and its salt.

-

Dry the organic layer and purify the final product, tert-butyl 2-bromoacrylate, by vacuum distillation.

Key Applications in Research and Drug Development

The dual functionality of the bromine atom and the tert-butyl ester group makes tBBA a valuable monomer, particularly in the synthesis of advanced polymers and as a versatile chemical intermediate.

A. Atom Transfer Radical Polymerization (ATRP)

tBBA is an excellent monomer for controlled radical polymerization techniques like ATRP. The presence of the α-bromo group allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[4]

-

Mechanism Insight: In ATRP, a transition metal complex (e.g., CuBr complexed with a ligand) reversibly activates and deactivates the polymer chain end by abstracting the bromine atom. This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth.

-

Post-Polymerization Modification: The tert-butyl ester groups on the resulting poly(tert-butyl 2-bromoacrylate) are readily cleaved under acidic conditions. This hydrolysis reaction converts the hydrophobic polymer into a hydrophilic poly(2-bromoacrylic acid), a functional polyelectrolyte. This transformation is crucial for creating stimuli-responsive materials that change solubility or conformation in response to pH changes.

-

Block Copolymers: Poly(tert-butyl 2-bromoacrylate) can serve as a macroinitiator for the polymerization of other monomers, leading to the formation of well-defined block copolymers.[4] These copolymers are fundamental to creating amphiphilic structures for applications in drug delivery, such as micelles or nanocarriers.

Caption: Role of tBBA in ATRP and subsequent polymer modifications.

B. Intermediate in Organic Synthesis

Beyond polymerization, tBBA is a useful intermediate. The electron-withdrawing ester and bromine groups activate the double bond, making it a good Michael acceptor for the formation of carbon-carbon bonds. The bromine atom can also participate in various cross-coupling reactions, further extending its synthetic utility. For instance, related acrylate structures are used in the synthesis of modified amino acids, a key area in drug discovery.[5]

Safety and Handling

Proper handling of tert-Butyl 2-bromoacrylate is critical to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Classification & Precautionary Statements | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter. Work should be conducted in a chemical fume hood. | |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing mist/vapors/spray. Use only non-sparking tools and keep away from heat, sparks, and open flames.[6][7] | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C. The material is a combustible liquid. | |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.Skin: Take off contaminated clothing. Wash skin with soap and water.[6] |

Conclusion

tert-Butyl 2-bromoacrylate is more than just a chemical reagent; it is a strategic tool for molecular engineering. Its capacity to undergo controlled polymerization via ATRP, combined with the acid-labile nature of its ester group, provides a powerful platform for designing smart polymers and functional biomaterials. For scientists in drug development and materials research, mastering the synthesis and application of tBBA opens up innovative pathways for creating materials with precisely tailored properties, from stimuli-responsive hydrogels to sophisticated drug delivery systems.

References

-

AFINITICA. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. [Link][3]

- Google Patents.

-

PubChem. tert-Butyl bromoacetate. [Link]

-

PubChem. tert-Butyl acrylate. [Link]

-

Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. [Link][4]

- Google Patents.

-

Organic & Biomolecular Chemistry (RSC Publishing). Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. [Link][5]

Sources

- 1. chembk.com [chembk.com]

- 2. tert-Butyl 2-bromoacrylate [polymersource.ca]

- 3. afinitica.com [afinitica.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-bromoacrylate

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced environments of research and drug development, the imperative of safety is paramount. tert-Butyl 2-bromoacrylate is a valuable reagent in organic synthesis, particularly in polymer chemistry and the formation of complex molecular architectures. However, its utility is matched by its potential hazards. This guide moves beyond mere compliance, adopting a proactive safety philosophy rooted in a deep, mechanistic understanding of the risks involved. It is designed for the professional scientist who understands that true experimental control begins with mastering the safe handling of every reagent. Here, we dissect the causality behind safety protocols, ensuring that every action is informed by scientific reasoning.

Hazard Identification and Risk Assessment: Understanding the Adversary

tert-Butyl 2-bromoacrylate (CAS No: 79762-78-0) is a combustible liquid that presents a multi-faceted hazard profile. A thorough risk assessment is the foundational step for its safe utilization.

Health Hazards

The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified under the Globally Harmonized System (GHS) as follows:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The causality for this irritation lies in the reactivity of the acrylate group and the presence of the bromine atom. Acrylates are known Michael acceptors and can react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular damage and triggering an inflammatory response. The respiratory irritation is a direct consequence of inhaling vapors or aerosols, which can damage the sensitive epithelial lining of the respiratory tract.[1]

Physical Hazards

-

Combustible Liquid: It has a flash point of 87.78 °C (190.0 °F), meaning it can ignite when exposed to an ignition source at or above this temperature. Although not classified as highly flammable, this property necessitates careful management of ignition sources in the laboratory.[2]

Summary of GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Proactive Exposure Controls and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) must govern all handling procedures. This is achieved through a multi-layered defense system of engineering controls, administrative controls, and finally, PPE.

Engineering Controls: The First Line of Defense

All manipulations of tert-Butyl 2-bromoacrylate that could generate aerosols or vapors must be conducted within a certified chemical fume hood. The fume hood provides critical containment, drawing vapors away from the user's breathing zone and preventing the accumulation of combustible concentrations in the lab atmosphere. Ensure the sash is maintained at the lowest practical height.[3]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for safeguarding against incidental contact or unexpected releases.

-

Hand Protection: Nitrile gloves are the recommended choice for handling acrylates.[4] Studies have shown that nitrile and butyl rubber offer superior resistance to permeation by acrylate monomers compared to natural rubber.[4] However, no glove material is impervious. It is critical to understand that disposable gloves are intended for splash protection only. If direct contact occurs, gloves should be removed and replaced immediately after washing hands.[5] For prolonged operations, consider double-gloving.[6][7]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] Given the serious eye irritation hazard, a face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when working under positive pressure.[9]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing completely covers the arms and legs. Do not wear shorts or open-toed shoes in any laboratory where this chemical is handled.[10]

-

Respiratory Protection: Typically, working within a certified fume hood provides adequate respiratory protection. However, in situations where engineering controls may be insufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor (OV) cartridge (type ABEK) is required.[11]

Workflow for Personal Protective Equipment (PPE) Usage

This diagram outlines the critical sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling, Storage, and Transport Protocols

Meticulous adherence to established protocols is non-negotiable.

Storage Requirements

-

Temperature: Store at -20°C as recommended to inhibit polymerization and degradation.[1]

-

Location: Store in a designated, well-ventilated, and approved area for combustible liquids, away from heat and ignition sources.[2][10] The storage area should be separate from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and sources of free radicals which can initiate violent polymerization.[3]

-

Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination.[2] Protect containers from physical damage.[12]

Detailed Protocol for Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation:

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE (lab coat, goggles, face shield, nitrile gloves).

-

Place an absorbent, plastic-backed liner on the work surface inside the hood.

-

Assemble all necessary equipment (spatula, secondary container, weigh boat) within the hood.

-

-

Dispensing:

-

Allow the reagent bottle to equilibrate to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.

-

Ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[12][13]

-

Slowly open the container.

-

Carefully dispense the required amount into a tared, sealed secondary container. Use non-sparking tools.[3][13]

-

Securely close the primary container immediately after dispensing.

-

-

Cleanup:

-

Wipe any minor drips on the container exterior with a chemically resistant wipe (e.g., polypropylene).

-

Carefully wipe the spatula and any other contaminated reusable equipment.

-

Package all disposable contaminated materials (liner, wipes, weigh boat) into a designated hazardous waste bag located inside the fume hood.

-

Wipe down the work surface of the fume hood.

-

Doff PPE according to the prescribed procedure and wash hands thoroughly.

-

Emergency Procedures: Preparedness and Response

A swift and correct response to an emergency can significantly mitigate its consequences.

Spill Response

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate area.

-

Using a spill kit containing an inert absorbent material (e.g., vermiculite, Chemizorb®), cover the spill.

-

Once absorbed, use non-sparking tools to carefully collect the material into a designated hazardous waste container.[14]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Package all cleanup materials as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

EVACUATE the laboratory immediately. Alert others to evacuate.

-

If safe to do so, close the laboratory doors to contain the vapors.

-

Activate the nearest fire alarm to alert emergency services.

-

From a safe location, call your institution's emergency response team and provide the chemical name, quantity spilled, and location.

-

Do not re-enter the area until cleared by safety professionals.

-

Emergency Response Decision Tree for Spills

Caption: Decision workflow for tert-Butyl 2-bromoacrylate spills.

Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. Call for medical assistance.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][12]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal and Decontamination

All waste containing tert-Butyl 2-bromoacrylate is considered hazardous waste.[3]

-

Liquid Waste: Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.

-

Solid Waste: Contaminated items (gloves, wipes, absorbent material) must be collected in a sealed, labeled hazardous waste bag or container.[12]

-

Empty Containers: Empty containers retain product residue and vapors and must be handled as hazardous waste. Do not reuse them.[3]

-

Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2]

Physical and Chemical Properties

Understanding these properties is key to anticipating the chemical's behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [15] |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Liquid | [13] |

| Density | 1.277 g/mL at 25 °C | [1][15] |

| Boiling Point | 80-85 °C at 35 mmHg | [1][15] |

| Flash Point | 87.78 °C (190.0 °F) - closed cup | |

| Storage Temperature | -20°C | [1] |

References

-

tert-Butyl 2-broMoacrylate. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

Andreasson, H., et al. (2025, August 9). Permeability of different types of medical protective gloves to acrylic monomers. European Journal of Oral Sciences. Retrieved January 21, 2026, from [Link]

-

CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved January 21, 2026, from [Link]

-

Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). WellBefore. Retrieved January 21, 2026, from [Link]

-

Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 21, 2026, from [Link]

-

General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 21, 2026, from [Link]

-

tert-Butyl methacrylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

tert-Butyl acrylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Personal protective equipment for laboratory. (n.d.). Scharlab. Retrieved January 21, 2026, from [Link]

-

tert-Butyl methacrylate. (n.d.). GESTIS Substance Database. Retrieved January 21, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. wellbefore.com [wellbefore.com]

- 8. Personal protective equipment for laboratory | Scharlab [scharlab.com]

- 9. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. gestis-database.dguv.de [gestis-database.dguv.de]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. tert-Butyl methacrylate | C8H14O2 | CID 11448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. TERT-BUTYL 2-BROMOACRYLATE 95% 1G, Each | Gloves Website [gloves.utechproducts.com]

tert-Butyl 2-bromoacrylate physical properties.

An In-depth Technical Guide to tert-Butyl 2-bromoacrylate: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-bromoacrylate (tBBA), a key monomer in the field of polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core physical and chemical properties of tBBA, details a standard synthesis protocol, discusses its reactivity and primary applications, and provides essential safety information. The guide emphasizes the practical causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Versatility of a Functionalized Acrylate

tert-Butyl 2-bromoacrylate, also known as α-Bromo-tert-butyl acrylate, is a functionalized monomer with the chemical formula C₇H₁₁BrO₂.[1] Its structure, featuring a reactive acrylate group, a bulky tert-butyl ester, and a bromine atom, makes it a valuable building block in advanced polymer synthesis. The tert-butyl group provides steric hindrance and can be selectively cleaved under acidic conditions to yield poly(acrylic acid) segments, a property highly valued in the development of smart polymers and drug delivery systems.

The bromine atom is particularly significant as it enables the use of tBBA in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP).[2] In ATRP, the bromine atom acts as a transferable atom, allowing for the precise control over polymer chain growth. This leads to the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block and star polymers.[2] These characteristics are crucial for creating advanced materials for coatings, nanotechnology, and biomedical applications.[2]

Core Physical and Chemical Properties

The physical properties of tert-Butyl 2-bromoacrylate are critical for its handling, storage, and application in various chemical processes. These properties have been compiled from various supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 79762-78-0 | [1][3] |

| Molecular Formula | C₇H₁₁BrO₂ | [1] |

| Molecular Weight | 207.07 g/mol | [3] |

| Density | 1.277 g/mL at 25 °C | [1][3] |

| Boiling Point | 80-85 °C at 35 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.458 | [1][3] |

| Flash Point | 87.78 °C (190.0 °F) - closed cup | [3] |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | −20°C | [3] |

| Synonyms | α-Bromo-tert-butyl acrylate | [3] |

Safety and Handling

As with any reactive chemical intermediate, proper handling of tert-Butyl 2-bromoacrylate is paramount. The compound is classified as a warning-level hazard.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][5] The recommended storage temperature is -20°C to maintain stability and prevent degradation.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of alkyl 2-bromoacrylates typically involves a multi-step process. A common and reliable method proceeds via the bromination of an acrylate precursor followed by dehydrobromination.[6] The causality for this pathway is the need to introduce the bromine at the α-position to the carbonyl, which is achieved through an addition-elimination sequence.

Experimental Protocol: Synthesis of tert-Butyl 2-bromoacrylate

This protocol is adapted from general procedures for the synthesis of alkyl 2-bromoacrylates.[6]

Step 1: Synthesis of tert-Butyl 2,3-dibromopropionate

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place tert-butyl acrylate (0.15 mol).

-

Add chloroform (15 mL) as a solvent and cool the flask in an ice bath to maintain a low temperature. The use of a solvent helps to control the reaction exotherm.

-

Slowly add bromine (0.17 mol) dropwise to the stirred solution over 3-4 hours. It is critical to maintain the reaction temperature below 40 °C to prevent side reactions.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

The resulting crude tert-butyl 2,3-dibromopropionate can be purified by vacuum distillation.

Step 2: Synthesis of tert-Butyl 2-bromoacrylate (Dehydrobromination)

-

Take the purified tert-butyl 2,3-dibromopropionate (0.1 mol) and dissolve it in a suitable solvent like chloroform (20 mL) in a flask equipped with a reflux condenser.

-

Add a non-nucleophilic base, such as quinoline (0.12 mol), to the mixture. Quinoline is chosen for its ability to facilitate elimination without promoting substitution reactions.

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for approximately 1-2 hours. The inert atmosphere prevents oxidation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with dilute acid (e.g., 1M HCl) to remove the quinoline, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The final product, tert-Butyl 2-bromoacrylate, is purified by vacuum distillation.

Workflow Diagram

Caption: A two-step synthesis of tBBA via bromination and dehydrobromination.

Reactivity and Applications in Polymer Science

The primary utility of tert-Butyl 2-bromoacrylate stems from its role as a monomer in controlled polymerization.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, a transition metal complex (e.g., CuBr complexed with a ligand) reversibly activates and deactivates the growing polymer chain by transferring a halogen atom.[7] The tert-butyl 2-bromoacrylate monomer is ideal for this process. The C-Br bond at the α-position is sufficiently labile to be reversibly cleaved by the catalyst, initiating polymerization. The bulky tert-butyl ester group provides steric protection and influences the solubility and thermal properties of the resulting polymer.

This controlled process allows for the synthesis of poly(tert-butyl 2-bromoacrylate) with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity).[8] The resulting polymer retains a bromine atom at its terminus, allowing it to act as a macroinitiator for the growth of a second polymer block, leading to the formation of well-defined block copolymers.[7]

Diagram of tBBA in ATRP

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-溴丙烯酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. afinitica.com [afinitica.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyl 2-bromoacrylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromoacrylate, a key monomer in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of this compound based on its molecular structure and furnishes detailed protocols for its empirical determination.

Introduction: Understanding the Significance of tert-Butyl 2-bromoacrylate Solubility

tert-Butyl 2-bromoacrylate is a functionalized acrylate monomer with significant applications in polymer chemistry and organic synthesis. Its utility in the development of novel materials and as an intermediate in the synthesis of complex molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates solvent selection for synthesis, purification, and formulation. This guide provides a detailed exploration of the solubility profile of tert-Butyl 2-bromoacrylate, offering both predictive insights and a robust framework for experimental validation.

Table 1: Physicochemical Properties of tert-Butyl 2-bromoacrylate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁BrO₂ | [1] |

| Molecular Weight | 207.07 g/mol | [2] |

| Density | 1.277 g/mL at 25 °C | [1][2] |

| Boiling Point | 80-85 °C at 35 mmHg | [1][2] |

| Refractive Index | n20/D 1.458 | [1][2] |

| Flash Point | 88 °C | [1] |

| Storage Temperature | -20°C | [2] |

Predicted Solubility Profile of tert-Butyl 2-bromoacrylate

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of tert-Butyl 2-bromoacrylate, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.

The presence of the ester group (-C(=O)O-) introduces polarity, allowing for dipole-dipole interactions with polar solvents. Conversely, the bulky, non-polar tert-butyl group and the carbon-bromine bond contribute to its non-polar character, favoring interactions with non-polar solvents through London dispersion forces.

Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented below. It is crucial to note that these are predictions and require experimental verification for quantitative assessment.

Table 2: Predicted Qualitative Solubility of tert-Butyl 2-bromoacrylate

| Solvent Category | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | The non-polar character of the tert-butyl group and the overall molecule will favor dissolution in non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The polarity of the ester group will facilitate interaction with these solvents. The bulky tert-butyl group may slightly limit solubility compared to smaller acrylate esters. |